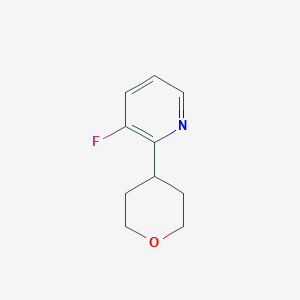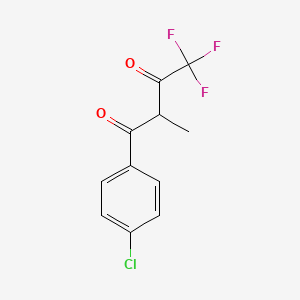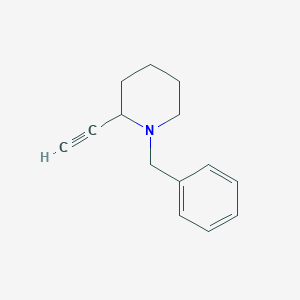
1-Benzyl-2-ethynylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-ethynylpiperidine is a chemical compound with the molecular formula C14H17N. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, with an ethynyl group at the second position of the ring.
Méthodes De Préparation
The synthesis of 1-Benzyl-2-ethynylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and acetylene.
Reaction Conditions: The piperidine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-2-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions: Common reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-2-ethynylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-ethynylpiperidine involves its interaction with specific molecular targets in the body. It is believed to act on the serotonergic and dopaminergic receptor systems, similar to other piperidine derivatives. This interaction can modulate neurotransmitter levels and influence various physiological processes .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-ethynylpiperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the ethynyl group and has different pharmacological properties.
1-Benzyl-4-ethynylpiperidine: Similar structure but with the ethynyl group at the fourth position, leading to different reactivity and applications.
Piperidine: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C14H17N |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-benzyl-2-ethynylpiperidine |
InChI |
InChI=1S/C14H17N/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2 |
Clé InChI |
UJYOSBIFMMFIDK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCCCN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


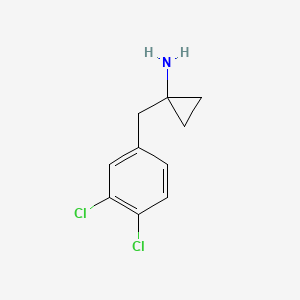
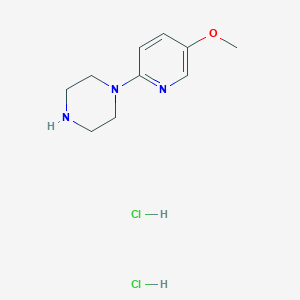
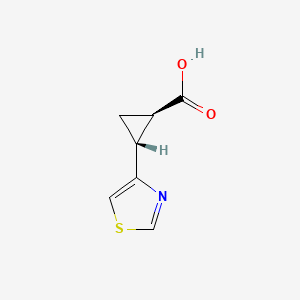
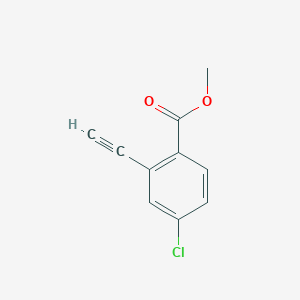
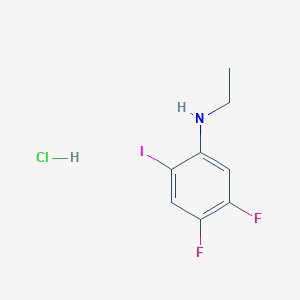

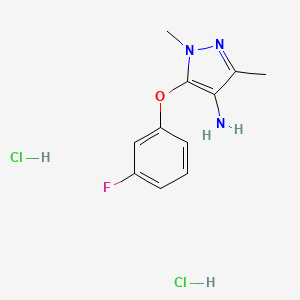

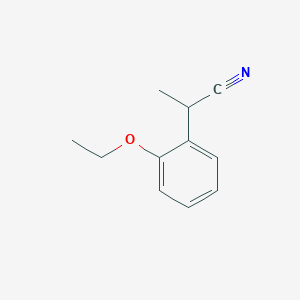
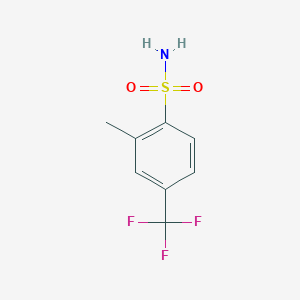
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)

